molecular formula C10H6ClNO3 B12893715 2-(4-Chlorophenyl)-4-(hydroxymethylene)oxazol-5(4H)-one

2-(4-Chlorophenyl)-4-(hydroxymethylene)oxazol-5(4H)-one

Cat. No.: B12893715
M. Wt: 223.61 g/mol
InChI Key: WDIGHPORPDFDNK-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-(hydroxymethylene)oxazol-5(4H)-one is a chemical compound that belongs to the oxazole family This compound is characterized by the presence of a chlorophenyl group and a hydroxymethylene group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-(hydroxymethylene)oxazol-5(4H)-one typically involves the reaction of 4-chlorobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a cyclization process to form the oxazole ring. The reaction conditions often include:

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

    Catalysts: Common catalysts used in this reaction include acids or bases that promote the formation of the oxazole ring.

    Solvents: Solvents such as ethanol or methanol are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the use of automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-(hydroxymethylene)oxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethylene group can be oxidized to form corresponding oxazole derivatives.

    Reduction: The compound can be reduced to form different oxazole derivatives with altered functional groups.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Nucleophiles: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups and properties depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Chlorophenyl)-4-(hydroxymethylene)oxazol-5(4H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-(hydroxymethylene)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-4-(hydroxymethylene)oxazol-5(4H)-one
  • 2-(4-Methylphenyl)-4-(hydroxymethylene)oxazol-5(4H)-one
  • 2-(4-Bromophenyl)-4-(hydroxymethylene)oxazol-5(4H)-one

Uniqueness

2-(4-Chlorophenyl)-4-(hydroxymethylene)oxazol-5(4H)-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications where its particular properties are advantageous.

Properties

Molecular Formula

C10H6ClNO3

Molecular Weight

223.61 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-hydroxy-1,3-oxazole-4-carbaldehyde

InChI

InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)9-12-8(5-13)10(14)15-9/h1-5,14H

InChI Key

WDIGHPORPDFDNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(O2)O)C=O)Cl

Origin of Product

United States

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